N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
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Overview
Description
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is a complex organic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound features a benzothiazole core fused with a dioxole ring, a phenyl group, and a pyridinylmethyl group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the dioxole ring through cyclization reactions. The phenyl and pyridinylmethyl groups are then attached via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acetic acid (CH3COOH)
Reduction: H2, Pd/C, ethanol (EtOH)
Substitution: NaH, LDA, DMF
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt cellular processes, leading to effects such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide
- **[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine
- **3-NITRO-N-(2-THIOXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE
Uniqueness
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a versatile ligand and enzyme inhibitor makes it a valuable compound for various research applications .
Biological Activity
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article aims to synthesize existing research findings related to the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a benzothiazole moiety fused with a dioxole ring and a propanamide side chain. The molecular formula is C18H20N2O4S with a molecular weight of approximately 364.43 g/mol.
Biological Activity Overview
Research on benzothiazole derivatives indicates that they possess a wide range of biological activities including:
- Anticancer Activity : Many benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses by affecting cytokine levels.
- Neuroprotective Properties : Certain derivatives exhibit protective effects against neurodegenerative conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can significantly reduce the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) through apoptosis induction and cell cycle arrest .
- Cytokine Modulation : The compound has been shown to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models, suggesting an anti-inflammatory mechanism .
- Cell Migration Inhibition : Scratch wound healing assays indicate that the compound can hinder the migration of cancer cells, which is critical in preventing metastasis .
Table 1: Summary of Biological Assays
Assay Type | Cell Line | Concentration (µM) | Effect Observed |
---|---|---|---|
MTT Assay | A431 | 1, 2, 4 | Significant reduction in cell viability |
ELISA | RAW264.7 | - | Decreased IL-6 and TNF-α levels |
Flow Cytometry | A549 | - | Induction of apoptosis |
Scratch Wound Healing Assay | A431 | - | Reduced migration |
Detailed Findings
In a study aimed at synthesizing novel benzothiazole compounds, researchers evaluated the efficacy of this compound against various cancer cell lines. The results indicated that at concentrations as low as 1 µM, the compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways. Flow cytometry analysis revealed that treated cells exhibited increased sub-G1 populations indicative of apoptotic death .
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c27-22(9-8-16-5-2-1-3-6-16)26(14-17-7-4-10-24-13-17)23-25-18-11-19-20(29-15-28-19)12-21(18)30-23/h1-7,10-13H,8-9,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFGOHZIRSMUEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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